molecular formula C21H17FN4O B12926023 n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-07-7

n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12926023
CAS No.: 920315-07-7
M. Wt: 360.4 g/mol
InChI Key: ROTJQMSCUPOSNU-UHFFFAOYSA-N
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Description

n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indazole ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Introduction of the fluoro group: Fluorination reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling reactions: The indazole derivative can be coupled with a benzamide derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or indazole moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Substitution reactions, including nucleophilic aromatic substitution, can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Aminophenyl)-4-((4-chloro-1h-indazol-1-yl)methyl)benzamide
  • n-(2-Aminophenyl)-4-((4-methyl-1h-indazol-1-yl)methyl)benzamide
  • n-(2-Aminophenyl)-4-((4-nitro-1h-indazol-1-yl)methyl)benzamide

Uniqueness

The uniqueness of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide lies in the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

920315-07-7

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(4-fluoroindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H17FN4O/c22-17-4-3-7-20-16(17)12-24-26(20)13-14-8-10-15(11-9-14)21(27)25-19-6-2-1-5-18(19)23/h1-12H,13,23H2,(H,25,27)

InChI Key

ROTJQMSCUPOSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC=C4)F

Origin of Product

United States

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